1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole
Description
This compound features a 1H-1,3-benzodiazole (benzimidazole) core linked to a pyrrolidin-3-yl group, which is further substituted with a 2-(trifluoromethoxy)benzoyl moiety. The trifluoromethoxy group is a strong electron-withdrawing substituent, likely enhancing metabolic stability and influencing target binding through steric and electronic effects.
Propriétés
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2/c20-19(21,22)27-17-8-4-1-5-14(17)18(26)24-10-9-13(11-24)25-12-23-15-6-2-3-7-16(15)25/h1-8,12-13H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDRLURCEBTMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzodiazole and pyrrolidine rings, followed by the introduction of the trifluoromethoxybenzoyl group. Common synthetic routes include:
Cyclization Reactions: Formation of the benzodiazole ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the trifluoromethoxybenzoyl group via nucleophilic substitution reactions.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzodiazole and pyrrolidine rings, using reagents like halogens or alkyl groups.
Common Reagents and Conditions: Reagents such as palladium catalysts, boron reagents, and specific solvents are often used in these reactions.
Applications De Recherche Scientifique
1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or biological responses.
Comparaison Avec Des Composés Similaires
Structural Analogues from
Compounds 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) share the benzodiazole core but differ in substituents:
- Linker: A phenoxymethyl-triazole bridge replaces the pyrrolidine-benzoyl group.
- Terminal Groups : Thiazole rings with para-substituted aryl groups (Br, F, CH₃, OCH₃) instead of trifluoromethoxybenzoyl.
- Synthesis : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) is used for triazole formation, followed by amide coupling .
- Biological Relevance : Docking studies suggest these compounds target enzymes like α-glucosidase, with substituents modulating binding affinity. Bromine in 9c may enhance hydrophobic interactions compared to the electron-deficient trifluoromethoxy group .
Pyrrolidinyl-Piperidinyl-Benzodiazole Derivatives ()
Compounds 11 and 12 (e.g., 11: 2-(4-[(3R)-1-(2-{2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)pyrrolidin-3-yl]oxy)piperidin-1-yl)-1H-1,3-benzodiazole) feature:
- Core Modifications : A piperidine ring and pyrrolo[2,3-d]pyrimidine substituent instead of trifluoromethoxybenzoyl.
- Stereochemistry : Synthesized from enantiomeric pyrrolidine precursors (e.g., >98% ee for 11), highlighting the role of chirality in activity.
- Synthesis : Chiral chromatography ensures enantiomeric purity, contrasting with the target compound’s unspecified stereochemistry .
Triazole-Pyrrolidine Hybrids ()
Compound 2ab (1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)-5-fluorophenyl)-1H-1,2,3-triazole) includes:
- Triazole Linker : Replaces the benzodiazole core but retains the pyrrolidine scaffold.
- Substituents : Fluorine and dichlorobenzyl groups, which may alter solubility and target selectivity compared to the trifluoromethoxy group.
- Synthesis : Similar use of cycloaddition chemistry, emphasizing modular assembly of heterocycles .
Key Comparative Data
| Feature | Target Compound | Compound 9c | Compound 11 | Compound 2ab |
|---|---|---|---|---|
| Core Structure | 1H-1,3-benzodiazole | 1H-1,3-benzodiazole | 1H-1,3-benzodiazole | Triazole-pyrrolidine |
| Key Substituents | 2-(Trifluoromethoxy)benzoyl | 4-Bromophenylthiazole | Pyrrolo[2,3-d]pyrimidine | 3,4-Dichlorobenzyloxy |
| Linker | Pyrrolidin-3-yl | Phenoxymethyl-triazole | Piperidinyl-pyrrolidinyl | Pyrrolidinyl-triazole |
| Synthetic Method | Likely amide coupling/Mitsunobu | Click chemistry + amidation | Chiral synthesis | Click chemistry |
| Electronic Effects | Strong electron-withdrawing (CF₃O) | Moderate electron-withdrawing | Electron-deficient pyrimidine | Mixed (Cl, F substituents) |
| Potential Applications | Enzyme inhibition | α-Glucosidase inhibition | Gene modulation | Undisclosed |
Research Implications
- Trifluoromethoxy Group : Enhances metabolic stability and may improve blood-brain barrier penetration compared to halogens (Br, Cl) or alkyl groups .
- Heterocyclic Diversity : Triazoles (9a–9e) offer rigid, planar geometries for target binding, whereas pyrrolidine (target compound) provides flexibility .
- Chirality : Enantiopure derivatives (e.g., 11 and 12) underscore the need to evaluate stereochemical effects in the target compound’s activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
